Ethyl 2-(3-hydroxypiperidin-3-yl)acetate
Description
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate is a piperidine-derived ester compound characterized by a hydroxyl group at the 3-position of the piperidine ring and an ethyl ester functional group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (via the ester moiety). Piperidine derivatives are widely used in medicinal chemistry as intermediates for pharmaceuticals targeting neurological, antimicrobial, and metabolic disorders.
Properties
IUPAC Name |
ethyl 2-(3-hydroxypiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)6-9(12)4-3-5-10-7-9/h10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGRXGXFROSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of ethyl acetate with 3-hydroxypiperidine under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxopiperidin-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxypiperidin-3-yl)ethanol.
Substitution: Formation of ethyl 2-(3-chloropiperidin-3-yl)acetate or ethyl 2-(3-aminopiperidin-3-yl)acetate.
Scientific Research Applications
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares Ethyl 2-(3-hydroxypiperidin-3-yl)acetate with structurally related compounds, focusing on substituents, functional groups, and key properties:
Key Observations:
- Hydrogen Bonding vs. Lipophilicity : The 3-hydroxypiperidine group in the target compound enables stronger hydrogen bonding compared to pyridine or benzofuran analogs, which may enhance binding to biological targets .
- Toxicity Profiles : Pyridine derivatives (e.g., Ethyl 2-(pyridin-3-yl)acetate) exhibit higher respiratory and ocular irritation risks (H319, H335) compared to piperidine analogs, likely due to the aromatic nitrogen’s reactivity .
- Crystallinity : Bromo-benzofuran derivatives (e.g., ) exhibit stable crystal structures via π-π stacking, whereas piperidine esters may rely more on hydrogen bonding for stabilization .
Biological Activity
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 187.24 g/mol. The compound features a piperidine ring substituted with a hydroxyl group, which is crucial for its biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter transporters and enzymes. The presence of the hydroxypiperidine moiety enhances its binding affinity to these targets, which can modulate their activity significantly.
Binding Affinity Studies
Research has indicated that compounds containing piperidine rings often exhibit significant biological activities, including:
- Inhibition of neurotransmitter transporters: this compound has shown potential in binding to serotonin and dopamine transporters, which are critical in mood regulation and neurological disorders .
- Modulation of enzyme activity: The compound may influence various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Pharmacological Effects
Studies have documented several pharmacological effects associated with this compound:
- Antidepressant-like activity: Preliminary studies suggest that the compound may exhibit antidepressant properties through its action on serotonin receptors .
- Cognitive enhancement: There is emerging evidence that compounds similar to this compound can improve cognitive functions by modulating cholinergic pathways.
Toxicity Profile
This compound is classified as harmful if swallowed and can cause skin irritation. Understanding its toxicity profile is essential for evaluating its safety in therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl 2-(4-hydroxypiperidin-1-yl)acetate | Structure | Different biological activity due to hydroxyl position |
| N-Methylpiperidine | Structure | Primarily used as a solvent; less biologically active |
| 3-Hydroxypiperidine | Structure | Exhibits different reactivity patterns; not an ester |
This table highlights how variations in hydroxyl group positioning can lead to different biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antidepressant Activity: A recent study evaluated the antidepressant-like effects of this compound in animal models, demonstrating significant reductions in depressive behaviors compared to controls .
- Cognitive Enhancement Research: Another study investigated the cognitive-enhancing properties of piperidine derivatives, including this compound, showing improvements in memory retention tasks.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(3-hydroxypiperidin-3-yl)acetate?
Answer: The compound can be synthesized via esterification or coupling reactions. A common approach involves reacting 3-hydroxypiperidine-3-acetic acid with ethyl chloroacetate under reflux conditions in anhydrous dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane 1:3 v/v). Key parameters to optimize include reaction time (12–24 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2 for acid to ester).
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
Answer: ¹H and ¹³C NMR are critical for structural elucidation. For example:
- ¹H NMR (CDCl₃): Expect signals at δ 4.15–4.25 ppm (quartet, -CH₂COO-), δ 3.70–3.85 ppm (multiplet, piperidine protons), and δ 1.25–1.35 ppm (triplet, -CH₃ of ethyl ester) .
- ¹³C NMR: Peaks near δ 170–175 ppm confirm the ester carbonyl group. Discrepancies in splitting patterns may indicate impurities or stereochemical complexity.
Q. What safety precautions are essential when handling this compound?
Answer: Based on analogous compounds (e.g., 3-pyridyl acetic acid):
- PPE: Nitrile gloves, chemical-resistant lab coat, safety goggles, and fume hood use .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Disposal: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) can optimize geometry and predict thermodynamic properties. Key parameters include:
Q. How to resolve contradictions between experimental and computational spectral data?
Answer: If experimental NMR peaks deviate from DFT predictions:
Check Solvent Effects: Simulate solvent interactions (e.g., using PCM model for CDCl₃) .
Dynamic Effects: Consider rotameric equilibria (e.g., ester group rotation) via variable-temperature NMR.
Impurity Analysis: Run GC-MS (e.g., HP-5MS column, 70 eV EI mode) to detect byproducts .
Q. What strategies optimize enantiomeric resolution for stereoisomers of this compound?
Answer:
- Chiral Chromatography: Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase.
- Derivatization: React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) to enhance diastereomeric separation .
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and refine using SHELXL (space group determination via SHELXT) .
Q. How to address conflicting toxicity data from different safety data sheets (SDS)?
Answer:
- Risk Assessment: Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. TCI) .
- Experimental Testing: Conduct acute toxicity assays (e.g., zebrafish embryo model) for LD₅₀ estimation.
- Mitigation: Assume worst-case hazard (e.g., GHS Category 4 for acute toxicity) and implement strict exposure controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
